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molecular formula C7H18BF4N B1589854 Triethylmethylammonium Tetrafluoroborate CAS No. 69444-47-9

Triethylmethylammonium Tetrafluoroborate

Cat. No. B1589854
M. Wt: 203.03 g/mol
InChI Key: OHZMHURLSZDGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967258B2

Procedure details

The reaction was carried out in the same manner as in Example 7 except for using in the second step 105 g (0.5 mol) of a 42% aqueous solution of tetrafluoroboric acid in place of the ethanol solution thereof, and 110 g (6.1 mol) of an aqueous solution of triethylmethylammonium 2-hydroxyisobutyrate in place of the ethanol solution thereof. No generation of gas due to by-production was observed, and the reaction liquid was homogeneous. The still residue after evaporation of the reaction liquid to dryness was recrystallized from ethanol and vacuum dried to obtain 89 g (0.44 mol) of triethylmethylammonium tetrafluoroborate. The purity was 99.0% by weight, the yield was 88.7 mol % based on triethylmethylammonium 2-hydroxyisobutyrate, and the moisture content of the crystal was 360 ppm.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
110 g
Type
reactant
Reaction Step Three
Name
triethylmethylammonium 2-hydroxyisobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[H+].OC(C)(C)C([O-])=O.[CH2:14]([N+:16]([CH2:20][CH3:21])([CH2:18][CH3:19])[CH3:17])[CH3:15]>>[F:1][B-:2]([F:5])([F:4])[F:3].[CH2:14]([N+:16]([CH2:20][CH3:21])([CH2:18][CH3:19])[CH3:17])[CH3:15] |f:0.1,2.3,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Three
Name
aqueous solution
Quantity
110 g
Type
reactant
Smiles
Step Four
Name
triethylmethylammonium 2-hydroxyisobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)[O-])(C)C.C(C)[N+](C)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The still residue after evaporation of the reaction liquid to dryness
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.C(C)[N+](C)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mol
AMOUNT: MASS 89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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